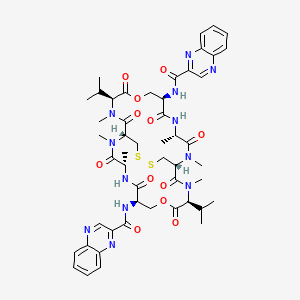
Arsanyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Arsanyl is an arsenic hydride.
Scientific Research Applications
Application Technology for Pest Management
- The USDA Agricultural Research Service (ARS) has conducted significant research in application technology for pest management. This includes development of application systems, drift management, efficacy enhancement, and remote sensing. Such technologies are crucial for crop protection and environmental safety (Smith & Thomson, 2003).
Organic Agriculture Research
- ARS's research in organic agriculture focuses on understanding the natural processes in plants, soils, invertebrates, and microbes that regulate pests and soil fertility, thereby reducing reliance on synthetic pesticides and fertilizers. This interdisciplinary approach benefits both organic and conventional agriculture (Matt C. Smith, 2013).
Cosorption of Uranyl and Arsenate on Aluminum Oxide
- Research on the simultaneous adsorption of aqueous arsenate and uranyl onto aluminum oxide provides insights into the interactions of these elements in various pH and concentration conditions. This is vital for understanding phosphate-based uranium remediation systems (Tang & Reeder, 2009).
Food Safety Research
- ARS's research in food safety encompasses the assessment, control, or elimination of harmful food contaminants. This includes both naturally occurring and introduced contaminants, playing a crucial role in ensuring a safe food supply (Tu, 2020).
Remote Sensing for Crop Management
- ARS's research in remote sensing has been instrumental in non-destructively monitoring plant growth and detecting environmental stresses. This technology provides vital information for site-specific agricultural management (Pinter et al., 2003).
Rangeland Research for Sustainability
- ARS research focused on enhancing livestock production, sustaining and restoring rangelands, and maintaining environmental resources has been pivotal in transforming range management from an art to a science (Ars Information Staff, 2004).
Raman Spectroscopic Study of Uranyl Minerals
- The use of Raman spectroscopy in identifying uranyl minerals, including the uranyl arsenate mineral novaekite, is a significant contribution to nuclear forensics, geology, and environmental science (Driscoll et al., 2014).
Capillary Zone Electrophoresis for Studying Photolytic Degradation
- The study of p-arsanilic acid transformation in the process of photolytic degradation using capillary zone electrophoresis offers insights into the environmental impact of this compound and its degradation products (Polyakova et al., 2020).
properties
Product Name |
Arsanyl |
|---|---|
Molecular Formula |
AsH2 |
Molecular Weight |
76.938 g/mol |
InChI |
InChI=1S/AsH2/h1H2 |
InChI Key |
WLQSSCFYCXIQDZ-UHFFFAOYSA-N |
SMILES |
[AsH2] |
Canonical SMILES |
[AsH2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



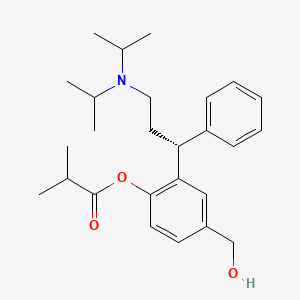
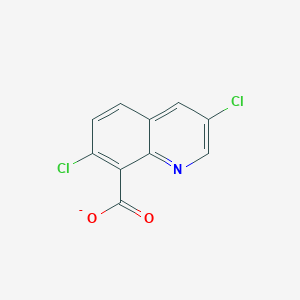


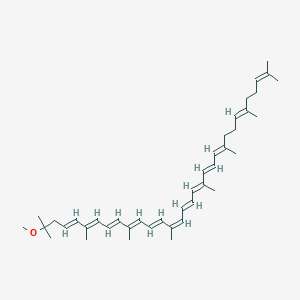

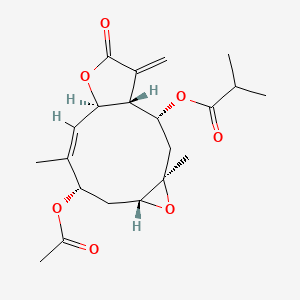
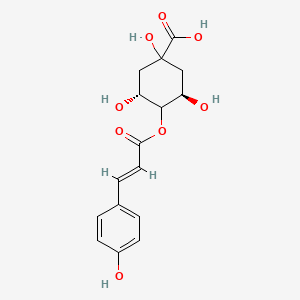


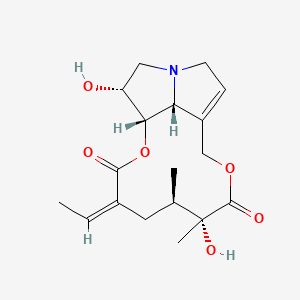
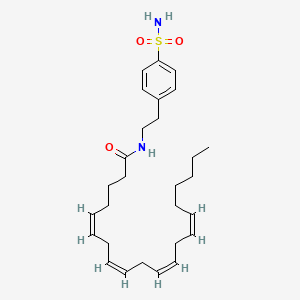
![[4-[(E)-[(7-benzyl-1,3-dimethyl-2,6-dioxopurin-8-yl)hydrazinylidene]methyl]phenyl] furan-2-carboxylate](/img/structure/B1237191.png)
